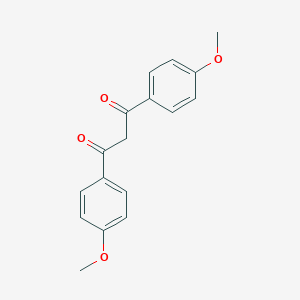

1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Description

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMDORSUZRRMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066363 | |

| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-51-1 | |

| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Dimethoxydibenzoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18362-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P,P'-DIMETHOXYDIBENZOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ6BAP8SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (CAS: 18362-51-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a diketone compound with potential applications in organic synthesis and as a building block for pharmaceuticals. This document consolidates its physicochemical properties, synthesis and purification methodologies, spectroscopic data, and known applications.

Core Physicochemical Properties

This compound is a symmetrical diketone featuring two 4-methoxyphenyl groups. Its core characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 18362-51-1 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [2] |

| Molecular Weight | 284.31 g/mol | [1] |

| Appearance | Light yellow to yellow to green powder/crystal | [3] |

| Melting Point | 108-115 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. |

Synthesis and Purification

Experimental Protocol: Synthesis (Adapted)

Reaction: Claisen condensation of 4-methoxyacetophenone and a suitable 4-methoxybenzoyl derivative (e.g., methyl 4-methoxybenzoate).

Materials:

-

4-methoxyacetophenone

-

Methyl 4-methoxybenzoate

-

Strong base (e.g., sodium amide (NaNH₂), sodium hydride (NaH), or sodium ethoxide (NaOEt))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Toluene

-

6N Hydrochloric acid (HCl)

-

Aqueous sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

A suspension of the strong base (e.g., sodium amide) is prepared in an anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

A solution of 4-methoxyacetophenone in the anhydrous solvent is added dropwise to the base suspension with stirring.

-

After a short stirring period at room temperature, the 4-methoxybenzoyl derivative (e.g., methyl 4-methoxybenzoate) is added to the reaction mixture.

-

The reaction is stirred for an extended period (e.g., 24 hours), during which a precipitate of the sodium salt of the β-diketone may form.

-

The reaction mixture is then carefully quenched by adding it to an aqueous solution of hydrochloric acid to neutralize the excess base and protonate the diketone.

-

The aqueous mixture is extracted with an organic solvent such as toluene.

-

The organic layer is separated and washed sequentially with aqueous sodium carbonate and water to remove any unreacted acidic starting materials and impurities.

-

The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification

Purification of the crude product is essential to obtain the compound in high purity for subsequent applications and analyses. A common method involves recrystallization or the formation and subsequent decomposition of a copper salt.[5]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

-

Copper(II) acetate solution (for copper salt method)

-

Hydrochloric acid (for copper salt method)

Procedure (Recrystallization):

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Procedure (Copper Salt Formation):

-

Dissolve the crude product in a suitable solvent.

-

Add a solution of copper(II) acetate to precipitate the copper(II) salt of the diketone.

-

Isolate the copper complex by filtration.

-

Decompose the copper complex by stirring with a dilute acid (e.g., HCl) to regenerate the pure diketone.

-

Extract the pure diketone with an organic solvent, wash, and evaporate the solvent.

Diagram of Purification Workflow:

References

- 1. This compound 97 18362-51-1 [sigmaaldrich.com]

- 2. This compound | C17H16O4 | CID 87596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18362-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

physical and chemical properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a diketone compound of interest to researchers in chemistry and drug development. This document details its known characteristics, outlines a general synthesis protocol, and explores the biological activities of structurally related compounds, offering insights into its potential applications.

Core Physical and Chemical Properties

This compound, also known as p,p'-Dimethoxydibenzoylmethane, is a symmetrical aromatic β-diketone. Its core structure consists of a propane-1,3-dione linker flanked by two 4-methoxyphenyl groups.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 284.31 g/mol | --INVALID-LINK--[1] |

| CAS Number | 18362-51-1 | --INVALID-LINK-- |

| Appearance | Light yellow to yellow to green powder/crystal | --INVALID-LINK--[2] |

| Melting Point | 108-115 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 463.7 ± 30.0 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | --INVALID-LINK-- |

| Purity (Typical) | >97% (GC) | --INVALID-LINK--, --INVALID-LINK--[2] |

Spectral Data

-

Infrared (IR) Spectroscopy: IR spectra are available, typically showing characteristic peaks for the carbonyl groups and aromatic rings. Data can be found on databases such as SpectraBase.[3]

-

Mass Spectrometry (MS): GC-MS data is available, with the molecular ion peak corresponding to its molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Spectral data is available in public databases like PubChem.[3]

-

Synthesis of this compound

The synthesis of 1,3-diaryl-1,3-propanediones is commonly achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an acetophenone derivative with a benzoate derivative. For this compound, this would involve the reaction of 4-methoxyacetophenone with methyl 4-methoxybenzoate.

Detailed Experimental Protocol (General Method)

Materials:

-

4-methoxyacetophenone

-

Methyl 4-methoxybenzoate

-

Sodium hydride (NaH) or other suitable strong base (e.g., sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride in anhydrous THF.

-

Addition of Acetophenone: A solution of 4-methoxyacetophenone in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is stirred for a specified time to allow for the formation of the enolate.

-

Addition of Benzoate: A solution of methyl 4-methoxybenzoate in anhydrous THF is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in the available literature, the broader class of 1,3-diaryl-1,3-propanediones and related chalcones has been the subject of extensive research, revealing a range of biological effects.

Anti-inflammatory Activity

Many chalcone and 1,3-diarylpropane derivatives have demonstrated anti-inflammatory properties.[5][6] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The underlying mechanism often involves the modulation of key inflammatory signaling pathways. For instance, some chalcones have been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[7]

Antioxidant Activity

The phenolic and methoxy-substituted aromatic rings present in this class of compounds suggest potential antioxidant activity.[8] Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various disease pathologies. The antioxidant capacity of related compounds has been evaluated using assays such as the DPPH radical scavenging method.

Cytotoxic and Anticancer Potential

Derivatives of 1,3-diarylpropenone have been investigated for their cytotoxic effects against various cancer cell lines.[2] The presence of the α,β-unsaturated ketone moiety in chalcones is often associated with their anticancer activity. Some of these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

Certain diketone structures are known to act as enzyme inhibitors. For example, some 2-benzoyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). Given its structural features, this compound could potentially be investigated for its inhibitory effects on various enzymes.

Signaling Pathway Overview

The anti-inflammatory effects of many related compounds are mediated through the inhibition of pro-inflammatory signaling cascades. A simplified representation of a common inflammatory signaling pathway is depicted below.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. It has been utilized as a reactant in the preparation of other complex molecules and as a ligand in the synthesis of metal-oxo clusters.

Given the biological activities observed in structurally similar compounds, future research could focus on:

-

Systematic Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities of this compound using a panel of in vitro assays.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Analogue Synthesis and SAR Studies: Synthesizing derivatives of this compound to establish structure-activity relationships (SAR) and optimize for desired biological effects.

This technical guide provides a foundation for researchers and drug development professionals interested in this compound. While its own biological profile is not yet extensively characterized, the rich pharmacology of its structural analogs suggests that it is a compound worthy of further investigation.

References

- 1. 1,3-Bis(4-methoxyphenyl)propan-2-one | C17H18O3 | CID 3790928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18362-51-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C17H16O4 | CID 87596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996) [np-mrd.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

This guide provides a comprehensive overview of the molecular structure and properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a diketone that serves as a valuable building block in various chemical syntheses. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Molecular Properties and Identification

This compound, also known by its IUPAC name 1,3-bis(4-methoxyphenyl)propane-1,3-dione, is a symmetrical molecule featuring two methoxyphenyl groups attached to a central propanedione linker.[1] The presence of these aromatic rings and the diketone functionality are key to its chemical reactivity and physical properties.

A summary of its key quantitative data is presented in the table below for ease of reference. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C17H16O4[1][2] |

| Molecular Weight | 284.31 g/mol [1][2] |

| CAS Number | 18362-51-1[1][2] |

| Canonical SMILES | COc1ccc(cc1)C(=O)CC(=O)c2ccc(OC)cc2 |

| InChI | 1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or specific to the desired downstream application. However, general methodologies for its use as a precursor can be inferred from its chemical structure. For instance, its diketone moiety makes it a suitable starting material for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines and hydroxylamines, respectively. It can also act as a ligand for the formation of metal complexes.

A typical experimental workflow for a condensation reaction would involve:

-

Dissolution: Dissolving this compound in a suitable organic solvent (e.g., ethanol, acetic acid).

-

Reagent Addition: Stoichiometric addition of the reacting species (e.g., a substituted hydrazine) to the solution.

-

Reaction Conditions: Heating the mixture, often under reflux, for a specified period to ensure complete reaction. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by column chromatography to yield the pure compound.

-

Characterization: The final product's structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language. This visualization highlights the connectivity of the atoms and the overall arrangement of the functional groups.

References

Solubility Profile of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative solubility information, detailed experimental protocols for quantitative solubility determination, and a generalized experimental workflow for the synthesis of 1,3-dicarbonyl compounds, a class to which the title compound belongs.

Introduction

This compound is a diketone that serves as a versatile building block in organic synthesis. Its applications include the preparation of more complex molecules such as 1,3-bis(4-hydroxyphenyl)-1,3-propanedione and propylpyrazole triol (PPT), and its use as a ligand in the formation of metal complexes like iron(III)-oxo clusters.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [3] |

| Molecular Weight | 284.31 g/mol | [1][3] |

| Melting Point | 108-115 °C | [4] |

| Appearance | Solid | N/A |

| CAS Number | 18362-51-1 | [1][3] |

Solubility Data

Qualitative Solubility

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments indicate its general solubility characteristics.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

This information is based on general chemical supplier data.

Template for Quantitative Solubility Data

Researchers are encouraged to experimentally determine the solubility of this compound in solvents relevant to their specific applications. Table 3 is provided as a template for recording this data.

Table 3: Quantitative Solubility of this compound (Experimental Data Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

I. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Oven or vacuum oven

-

Desiccator

II. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the undissolved solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Place the dish in an oven at a temperature that will evaporate the solvent without decomposing the solute.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility determination.

I. Materials and Equipment

-

All materials from the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

II. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Sample Preparation: Withdraw a small aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Diagrams

The synthesis of 1,3-dicarbonyl compounds often follows a general workflow. The following diagram illustrates a typical synthesis procedure for a compound like this compound, which can be prepared via a Claisen condensation reaction.

References

Spectroscopic Analysis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A Technical Guide

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, also known as p,p'-dimethoxydibenzoylmethane, is a beta-diketone that finds applications in various chemical syntheses, including the formation of heterocyclic compounds and as a ligand in coordination chemistry. Its chemical formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol . Due to the presence of a 1,3-dicarbonyl moiety, this compound can exist in equilibrium between its diketo and enol tautomeric forms. This tautomerism influences its spectroscopic properties. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.8 | Singlet | 1H | Enolic -OH |

| ~7.95 | Doublet | 4H | Aromatic C-H (ortho to C=O) |

| ~6.98 | Doublet | 4H | Aromatic C-H (meta to C=O) |

| ~6.80 | Singlet | 1H | Enolic C-H |

| ~4.20 (diketo form) | Singlet | 2H | -CH₂- (between carbonyls) |

| ~3.88 | Singlet | 6H | -OCH₃ |

Note: The presence of a significant enol form is expected for 1,3-diketones. The diketo form's methylene protons are also listed.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (enol form) |

| ~202.0 (diketo form) | C=O (diketo form) |

| ~163.5 | Aromatic C-O |

| ~131.0 | Aromatic C-H (ortho to C=O) |

| ~128.5 | Aromatic C (ipso to C=O) |

| ~114.0 | Aromatic C-H (meta to C=O) |

| ~92.0 | Enolic C-H |

| ~58.0 (diketo form) | -CH₂- (diketo form) |

| ~55.5 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1620-1580 | Strong | C=O stretch (conjugated ketone, enol form) |

| ~1590, ~1510, ~1460 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1260 | Strong | Aryl-O-CH₃ stretch (asymmetric) |

| ~1170 | Strong | C-O stretch |

| ~1030 | Medium | Aryl-O-CH₃ stretch (symmetric) |

| ~840 | Strong | p-substituted aromatic C-H bend |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 284 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High (Base Peak) | [CH₃OC₆H₄CO]⁺ |

| 108 | Moderate | [CH₃OC₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

-

The acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

A total of 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

-

A proton-decoupled pulse sequence is used.

-

Parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Approximately 1024 scans are accumulated.

-

-

Data Processing:

-

The free induction decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Peak positions are identified and reported in wavenumbers (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

-

-

Ionization:

-

Electron ionization (EI) is employed with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

Detection:

-

The abundance of each ion is measured by an electron multiplier or other suitable detector.

-

-

Data Presentation:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak and major fragment ions are identified.

-

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a symmetrically substituted β-diketone. β-Diketones are a critical class of compounds in organic synthesis and medicinal chemistry, and their reactivity is profoundly influenced by the equilibrium between their keto and enol forms. This document details the structural basis of this tautomerism, the influence of environmental factors such as solvent polarity, and presents quantitative data on the equilibrium state. Furthermore, it provides detailed experimental protocols for the synthesis of the title compound via Claisen condensation and for the determination of the tautomeric equilibrium constant using ¹H NMR spectroscopy. Visualizations of the tautomeric equilibrium and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] For 1,3-dicarbonyl compounds, such as this compound, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the carbonyl group and the aromatic rings. This stabilization often results in a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents and the surrounding solvent environment.[2][3] Understanding and quantifying this equilibrium is crucial as the distinct chemical properties of the keto and enol forms dictate their reactivity, metal-chelating ability, and potential biological activity.

The Tautomeric Equilibrium in this compound

The equilibrium between the diketo and the cis-enol forms of this compound is a dynamic process. The enol form benefits from a strong intramolecular hydrogen bond, which is a key factor in its stability. The methoxy groups in the para position of the phenyl rings act as electron-donating groups, which can influence the electron density within the conjugated system and thereby affect the stability of the enol form.

Caption: Keto-enol equilibrium of this compound.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly dependent on the solvent. Generally, nonpolar solvents favor the enol form due to the stability conferred by the intramolecular hydrogen bond, which is disrupted by polar, hydrogen-bond-donating solvents that can solvate the keto form more effectively. The equilibrium constant, Keq = [Enol]/[Keto], and the percentage of the enol form can be determined experimentally, most commonly by ¹H NMR spectroscopy.

A study by Zawadiak and Mrzyczek investigated the influence of methoxy substituents on the keto-enol tautomerism of 1,3-diphenylpropane-1,3-diones. Their work demonstrated that the position of the methoxy group has a significant influence on the equilibrium.[2][4] For this compound (a 4,4'-dimethoxy derivative), the para-methoxy groups have been shown to favor the keto form compared to the unsubstituted dibenzoylmethane.[3]

| Solvent | Dielectric Constant (ε) | % Enol Form | Keq ([Enol]/[Keto]) |

| Carbon Tetrachloride | 2.2 | 98.6 | 70.4 |

| Benzene | 2.3 | 97.5 | 39.0 |

| Chloroform | 4.8 | 95.8 | 22.8 |

| Dichloromethane | 8.9 | 93.3 | 14.0 |

| Acetone | 20.7 | 88.6 | 7.8 |

| Acetonitrile | 37.5 | 86.8 | 6.6 |

| Methanol | 32.7 | 82.0 | 4.6 |

| Dimethyl sulfoxide | 46.7 | 81.0 | 4.3 |

Table 1: Tautomeric equilibrium data for this compound in various solvents at room temperature. Data extracted and compiled from Zawadiak and Mrzyczek, 2010.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes a representative synthesis based on the crossed Claisen condensation of an aromatic ketone and an aromatic ester.

Materials:

-

4-Methoxyacetophenone

-

Methyl 4-methoxybenzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

-

Enolate Formation: Dissolve 4-methoxyacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Condensation: Dissolve methyl 4-methoxybenzoate (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Prepare solutions of the compound in various deuterated solvents at a concentration of approximately 10-20 mg/mL directly in NMR tubes. Ensure the solid is fully dissolved.

-

Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant, known temperature (e.g., 298 K).

-

Signal Identification:

-

Keto form: Identify the characteristic singlet for the methylene protons (-CH₂-) typically found in the region of 4.0-4.5 ppm.

-

Enol form: Identify the characteristic singlet for the vinylic proton (-CH=) typically found in the region of 6.0-7.0 ppm and the broad singlet for the enolic hydroxyl proton (-OH) often found far downfield (15-17 ppm).

-

-

Integration: Carefully integrate the area of the methylene peak of the keto form (Iketo) and the vinylic proton peak of the enol form (Ienol).

-

Calculation:

-

The mole fraction of the enol form (Xenol) is calculated as: Xenol = Ienol / (Ienol + (Iketo / 2)) (Note: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic signal represents one proton.)

-

The percentage of the enol form is Xenol * 100.

-

The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = (Xenol) / (1 - Xenol)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the keto-enol tautomerism of this compound.

Caption: Experimental workflow for synthesis and tautomeric analysis.

Conclusion

The keto-enol tautomerism of this compound is a well-defined equilibrium that is significantly influenced by the solvent environment. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is predominant, particularly in nonpolar solvents. Quantitative analysis by ¹H NMR spectroscopy provides a robust method for determining the equilibrium constant and the relative populations of the tautomers. The synthetic and analytical protocols provided herein offer a clear and reproducible framework for researchers investigating this and related β-dicarbonyl systems. A thorough understanding of this tautomeric behavior is essential for predicting the reactivity and for the rational design of new molecules in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a symmetrical β-diketone, from p-methoxyacetophenone. The core of this synthesis is the base-catalyzed crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data derived from analogous syntheses. Furthermore, visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

1,3-Diketones, also known as β-diketones, are a significant class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and isoxazoles. They are also widely utilized as ligands for metal complexes. The symmetrical 1,3-diketone, this compound, is of particular interest due to the presence of the methoxyphenyl moieties, which can influence the biological activity and physicochemical properties of its derivatives.

The most common and effective method for synthesizing 1,3-diketones is the Claisen condensation. In the case of this compound, this is achieved through a crossed Claisen condensation between p-methoxyacetophenone and an ester of p-methoxybenzoic acid, such as methyl p-methoxybenzoate or ethyl p-methoxybenzoate. This reaction is conducted in the presence of a strong base.

Reaction Mechanism: The Crossed Claisen Condensation

The synthesis proceeds via a crossed Claisen condensation, a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from p-methoxyacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-methoxybenzoate ester. This results in the formation of a tetrahedral intermediate.

-

Reformation of the Carbonyl Group: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., methoxide or ethoxide) as a leaving group and forming the β-diketone.

-

Deprotonation of the β-Diketone: The newly formed 1,3-diketone has a highly acidic methylene proton situated between the two carbonyl groups. This proton is readily abstracted by the alkoxide base generated in the previous step, forming a resonance-stabilized enolate of the β-diketone. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: A final workup with a dilute acid protonates the enolate to yield the final this compound product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on typical conditions for Claisen condensations of similar aromatic ketones and esters.[1]

| Parameter | Value | Notes |

| Reactants | ||

| p-Methoxyacetophenone | 1.0 equivalent | The enolizable ketone. |

| Methyl p-Methoxybenzoate | 1.0 - 1.5 equivalents | The non-enolizable ester. An excess can improve the yield. |

| Base | ||

| Sodium Ethoxide (NaOEt) | 1.1 - 1.5 equivalents | A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium amide (NaNH₂) can also be used.[1] |

| Solvent | ||

| Anhydrous Toluene or THF | 5 - 10 mL per gram of p-methoxyacetophenone | The solvent must be anhydrous to prevent quenching of the base. |

| Reaction Conditions | ||

| Temperature | 50 - 80 °C (or reflux) | Varies with the choice of base and solvent. |

| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |

| Yield | ||

| Typical Product Yield | 60 - 85% | Yields for analogous reactions have been reported in this range.[1] |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using sodium ethoxide as the base.

Materials:

-

p-Methoxyacetophenone

-

Methyl p-methoxybenzoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.

-

Addition of Reactants: While stirring, add p-methoxyacetophenone (1.0 equivalent) to the flask. Follow this with the dropwise addition of methyl p-methoxybenzoate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (or to a temperature between 50-80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M HCl to the stirred mixture until the pH is acidic (pH ~ 5-6). This will protonate the enolate and neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether or ethyl acetate to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

-

Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Signaling Pathway: Reaction Mechanism

Caption: The reaction mechanism of the crossed Claisen condensation.

Experimental Workflow

References

The Ascendant Therapeutic Potential of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-Bis(4-methoxyphenyl)-1,3-propanedione scaffold, a prominent member of the dibenzoylmethane and chalcone classes of compounds, has emerged as a privileged structure in medicinal chemistry. Its inherent biological activities, coupled with the potential for diverse chemical modifications, have positioned its derivatives as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this burgeoning field.

Introduction

This compound, also known as bis(4-methoxybenzoyl)methane, is a β-diketone that shares structural similarities with chalcones, which are α,β-unsaturated ketones. Both classes of compounds are abundant in nature, particularly in edible plants, and have been recognized for their wide array of pharmacological activities.[1] The core structure, characterized by two methoxyphenyl rings linked by a three-carbon propane-1,3-dione chain, provides a versatile template for synthetic modification, allowing for the fine-tuning of its biological profile. This guide will delve into the documented biological activities of derivatives of this core structure, providing researchers and drug development professionals with a foundational understanding of their therapeutic potential.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzoate or benzaldehyde.[2][3]

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-Methoxyacetophenone

-

Substituted methyl benzoate (e.g., methyl 4-methoxybenzoate for the parent compound)

-

Strong base (e.g., sodium amide (NaNH₂), sodium hydride (NaH), or calcium oxide (CaO))[4]

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., chloroform, ethyl acetate)[4]

Procedure:

-

A suspension of the strong base (1 to 2 molar equivalents) is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).[4]

-

A solution of 4-methoxyacetophenone (1 molar equivalent) in the anhydrous solvent is added dropwise to the base suspension. The mixture is stirred at room temperature to facilitate the formation of the enolate anion.

-

The substituted methyl benzoate (5 to 10 molar equivalents) is then added to the reaction mixture.[4]

-

The reaction is heated to a temperature between 150°C and 200°C for three to six hours, during which the alcohol byproduct (methanol) is continuously removed by distillation.[4]

-

After cooling, the reaction mixture is acidified with a dilute solution of HCl to neutralize the excess base and protonate the diketone product.[4]

-

The product is then extracted into an organic solvent. The organic layer is washed with an aqueous sodium carbonate solution and then with water.[4]

-

The organic solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Workflow for Claisen-Schmidt Condensation:

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Data

Derivatives of this compound have demonstrated a range of biological activities, primarily focused on antimicrobial, anticancer, and antioxidant effects. The following sections summarize the available quantitative data for these activities.

Antimicrobial Activity

The antimicrobial potential of 1,3-propanedione derivatives has been investigated against various pathogenic bacteria and fungi. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of 1,3-Propanedione Derivatives

| Compound ID | Derivative Substitution | E. coli | S. aureus | A. flavus | Reference |

| 4a | 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-phenyl | 250 | 100 | >1000 | [5] |

| 4b | 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(4'-methoxyphenyl) | >1000 | >1000 | >1000 | [5] |

| 4c | 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(4'-chlorophenyl) | >1000 | >1000 | >1000 | [5] |

| 4d | 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(3',4'-dichlorophenyl) | 250 | >1000 | >1000 | [5] |

| 4e | 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(2',4'-dichlorophenyl) | 250 | 250 | >1000 | [5] |

Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify the anticancer activity, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anticancer Activity (IC₅₀ in µM) of Chalcone and 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

| Compound ID | Derivative Structure | MCF-7 (Breast) | HCT-116 (Colon) | T-47D (Breast) | Reference |

| 3h | 1-(4-aminophenyl)-3-(4-methoxyphenyl)propenone | 0.71 ± 0.17 | - | - | [6] |

| 4b | 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propenone | 10.3 ± 0.58 | - | 5.3 ± 0.66 | [6] |

| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | <1 | - | - | [7] |

| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | <1 | - | - | [7] |

| 14g | 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 4.66 | 1.98 | - | [6] |

Antioxidant Activity

The antioxidant capacity of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀) of Related Methoxy-Substituted Derivatives

| Compound | Structure | IC₅₀ (µg/mL) | Reference |

| Derivative of 3-[(4-Methoxyphenyl)amino]propanehydrazide | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4x more active than ascorbic acid | [8] |

| Derivative of 3-[(4-Methoxyphenyl)amino]propanehydrazide | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4x more active than ascorbic acid | [8] |

Mechanisms of Action & Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interactions with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

The anticancer effects of dibenzoylmethane derivatives, the parent class of the title compounds, are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of downstream caspases, which are the executioners of apoptosis.

Caption: DBM derivatives induce apoptosis via extrinsic and intrinsic pathways.

Cell Cycle Arrest: Treatment with these compounds has been shown to halt the progression of the cell cycle, often at the G1/S or G2/M phase transitions. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs) and cyclins.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of plant extracts and synthesized compounds.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains of interest

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions at various concentrations

-

Positive control (standard antibiotic)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

-

Once the agar has solidified, inoculate the surface of the agar plates with a standardized inoculum of the test microorganism.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Workflow for Agar Well Diffusion Assay:

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Capacity Assay: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound solutions at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol (or other suitable solvent)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a specific volume of the DPPH solution to each well or cuvette.

-

Add the test compound or control solutions to the DPPH solution and mix.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm.

-

The decrease in absorbance is indicative of the radical scavenging activity. Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Workflow for DPPH Assay:

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with multifaceted biological activities. The available data, though on a broader class of related structures, strongly suggests their potential as antimicrobial, anticancer, and antioxidant agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of the core this compound structure. This will provide more specific quantitative data and a clearer understanding of the SAR. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective derivatives, coupled with a thorough understanding of their mechanisms of action, will be crucial for translating the therapeutic potential of this promising chemical scaffold into clinical applications.

References

- 1. pharmascholars.com [pharmascholars.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

- 8. jocpr.com [jocpr.com]

The Emerging Therapeutic Potential of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in Medicinal Chemistry: A Technical Guide

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, also known as dianisoylmethane, is a β-diketone that has garnered increasing interest in the field of medicinal chemistry. Its structural similarity to curcumin and other diarylheptanoids suggests a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of dianisoylmethane's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising compound.

Chemical Profile

| Property | Value |

| IUPAC Name | 1,3-bis(4-methoxyphenyl)propane-1,3-dione |

| Synonyms | Dianisoylmethane, (4,4'-Dimethoxydibenzoyl)methane |

| CAS Number | 18362-51-1[1] |

| Molecular Formula | C₁₇H₁₆O₄[1] |

| Molecular Weight | 284.31 g/mol [1] |

| Appearance | Light yellow to yellow to green powder or crystal[2][3] |

| Melting Point | 108-115 °C[1][4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] |

Potential Medicinal Applications

The therapeutic potential of this compound is inferred from its structural similarity to dibenzoylmethane (DBM), a natural compound with well-documented biological activities. The presence of methoxy groups on the phenyl rings is anticipated to modulate its pharmacological properties.

Anticancer Activity

While specific anticancer data for dianisoylmethane is not extensively available, derivatives of the parent compound, dibenzoylmethane, have shown promising results. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Quantitative Data on Related Compounds:

The following table summarizes the cytotoxic activity of various methoxyphenyl-containing compounds against different cancer cell lines. It is important to note that these are not direct data for this compound but for structurally related molecules.

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Methoxy Chalcone Derivative 2f | RAW264.7 (Macrophage) | NO Inhibition | 11.2[5] |

| Chalcone Derivative 22b | MCF-7 (Breast Cancer) | Cell Viability | 0.385 ± 0.12[6] |

| Chalcone Derivative 22b | MDA-MB-231 (Breast Cancer) | Cell Viability | 0.765 ± 0.030[6] |

| Chalcone Derivative 22b | HL-60 (Leukemia) | Cell Viability | 0.366 ± 0.13[6] |

| Thiophene Derivative 5b | COX-2 | Enzyme Inhibition | 5.45[7] |

Anti-inflammatory Activity

Dibenzoylmethane and its analogs have demonstrated significant anti-inflammatory effects.[8] The primary mechanism is believed to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[8] This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[9][10]

Quantitative Data on Related Compounds:

| Compound | Cell Line | Inhibitory Effect | IC₅₀ / Inhibition (%) |

| Dibenzoylmethane (50 µM) | BV2 microglia | NO Inhibition | 35%[8] |

| Dibenzoylmethane (50 µM) | BV2 microglia | TNF-α (mRNA) Inhibition | 35%[8][11] |

| Dibenzoylmethane (50 µM) | BV2 microglia | IL-1β (mRNA) Inhibition | 39%[8][11] |

| Dibenzoylmethane (50 µM) | BV2 microglia | iNOS (protein) Inhibition | 94%[8] |

| Dibenzoylmethane (50 µM) | BV2 microglia | COX-2 (protein) Inhibition | 74%[8] |

| Methoxy Chalcone Derivative 2f | RAW264.7 | NO Inhibition | IC₅₀ = 11.2 µM[5] |

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established. The methoxy groups in dianisoylmethane are expected to contribute to its radical scavenging activity. The antioxidant potential is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Data on Related Compounds:

| Compound | Assay | IC₅₀ (µM) |

| 2'-Aminochalcone 5a | DPPH | 4.9 ± 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the medicinal chemistry applications of this compound.

Synthesis of this compound

A common method for the synthesis of β-diketones is the Claisen condensation.

Materials:

-

4-Methoxyacetophenone

-

Ethyl 4-methoxybenzoate

-

Sodium hydride (NaH) or other strong base

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Hydrochloric acid (HCl)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous diethyl ether, add a solution of 4-methoxyacetophenone in anhydrous diethyl ether dropwise at 0°C.

-

After the addition is complete, add a solution of ethyl 4-methoxybenzoate in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding ice-cold water.

-

Acidify the aqueous layer with dilute HCl to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity Evaluation: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of nitrite using a sodium nitrite standard curve and determine the inhibitory effect of the compound.

Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

This compound stock solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Caption: Experimental workflow for the MTT assay to determine the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of its parent compound and other methoxy-substituted analogs, it is poised to exhibit significant anticancer, anti-inflammatory, and antioxidant properties. The methoxy functional groups may enhance its bioavailability and potency compared to dibenzoylmethane.

Future research should focus on the comprehensive biological evaluation of this compound to establish its specific activity and mechanisms of action. This includes in-depth studies on a wide range of cancer cell lines, detailed investigation of its effects on various inflammatory pathways, and thorough assessment of its antioxidant capacity. Furthermore, pharmacokinetic and in vivo studies are warranted to determine its potential for clinical translation. The synthesis and evaluation of novel derivatives could also lead to the discovery of compounds with improved therapeutic profiles. This technical guide serves as a foundational resource to encourage and facilitate these future research endeavors.

References

- 1. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]